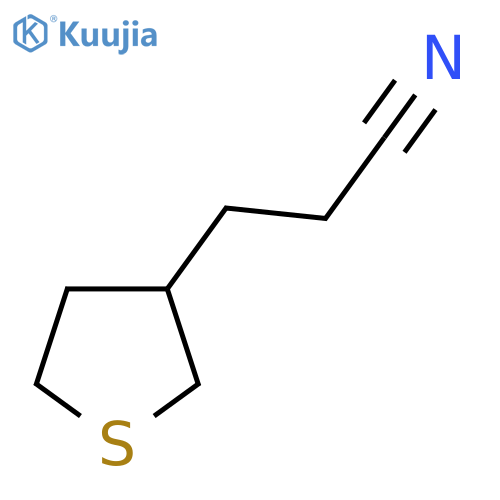

Cas no 1509353-15-4 (3-(thiolan-3-yl)propanenitrile)

3-(thiolan-3-yl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(thiolan-3-yl)propanenitrile

- EN300-1742379

- 1509353-15-4

-

- インチ: 1S/C7H11NS/c8-4-1-2-7-3-5-9-6-7/h7H,1-3,5-6H2

- InChIKey: ITUMAYPCHDJKPG-UHFFFAOYSA-N

- SMILES: S1CCC(CCC#N)C1

計算された属性

- 精确分子量: 141.06122053g/mol

- 同位素质量: 141.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 9

- 回転可能化学結合数: 2

- 複雑さ: 124

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 49.1Ų

3-(thiolan-3-yl)propanenitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742379-0.1g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 0.1g |

$755.0 | 2023-09-20 | ||

| Enamine | EN300-1742379-5.0g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 5g |

$2485.0 | 2023-06-03 | ||

| Enamine | EN300-1742379-0.05g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 0.05g |

$719.0 | 2023-09-20 | ||

| Enamine | EN300-1742379-0.5g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 0.5g |

$823.0 | 2023-09-20 | ||

| Enamine | EN300-1742379-2.5g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 2.5g |

$1680.0 | 2023-09-20 | ||

| Enamine | EN300-1742379-0.25g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 0.25g |

$789.0 | 2023-09-20 | ||

| Enamine | EN300-1742379-10.0g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 10g |

$3683.0 | 2023-06-03 | ||

| Enamine | EN300-1742379-10g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 10g |

$3683.0 | 2023-09-20 | ||

| Enamine | EN300-1742379-5g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 5g |

$2485.0 | 2023-09-20 | ||

| Enamine | EN300-1742379-1.0g |

3-(thiolan-3-yl)propanenitrile |

1509353-15-4 | 1g |

$857.0 | 2023-06-03 |

3-(thiolan-3-yl)propanenitrile 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

3-(thiolan-3-yl)propanenitrileに関する追加情報

Introduction to 3-(thiolan-3-yl)propanenitrile (CAS No. 1509353-15-4)

3-(thiolan-3-yl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1509353-15-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif combining a thiolane ring with a nitrile group, exhibits promising properties that make it a valuable intermediate in the synthesis of biologically active molecules. The thiolane moiety, known for its stability and ability to participate in diverse chemical reactions, alongside the nitrile group, which serves as a versatile functional handle, positions this compound as a key player in modern drug discovery and material science applications.

The structural integrity of 3-(thiolan-3-yl)propanenitrile (CAS No. 1509353-15-4) is characterized by its cyclic thiolane backbone, which is substituted at the third position with a propanenitrile side chain. This configuration imparts distinct chemical reactivity, enabling the compound to engage in various transformations such as nucleophilic additions, cyclizations, and cross-coupling reactions. These attributes are particularly advantageous in medicinal chemistry, where the ability to modify molecular frameworks with precision is crucial for optimizing pharmacological properties.

In recent years, 3-(thiolan-3-yl)propanenitrile (CAS No. 1509353-15-4) has been explored in several cutting-edge research endeavors. One notable area of investigation involves its application as a building block in the synthesis of novel heterocyclic compounds. Heterocycles are fundamental scaffolds in many pharmaceuticals due to their ability to mimic natural product structures and exhibit favorable interactions with biological targets. The incorporation of the thiolane ring into these systems not only enhances structural diversity but also introduces potential bioisosteric replacements for other pharmacophoric elements, thereby expanding the chemical space accessible for drug design.

Moreover, the nitrile group present in 3-(thiolan-3-yl)propanenitrile (CAS No. 1509353-15-4) offers significant synthetic utility. Nitriles are well-documented functional groups that can be readily converted into amides, carboxylic acids, or tetrazoles through various catalytic processes. This adaptability has made nitrile-containing compounds indispensable in streamline synthetic routes towards complex molecules. Researchers have leveraged this property to develop efficient protocols for constructing intricate pharmacological entities, where 3-(thiolan-3-yl)propanenitrile serves as a pivotal precursor.

Recent advancements in computational chemistry have further highlighted the potential of 3-(thiolan-3-yl)propanenitrile (CAS No. 1509353-15-4) in rational drug design. Molecular modeling studies have demonstrated that derivatives of this compound can interact with specific protein targets through multiple binding modes, including hydrogen bonding and hydrophobic interactions. Such multifaceted binding capabilities are often associated with enhanced binding affinities and improved drug-like properties. By integrating these insights into virtual screening campaigns, researchers aim to identify novel lead compounds with therapeutic potential across various disease indications.

The versatility of 3-(thiolan-3-yl)propanenitrile (CAS No. 1509353-15-4) extends beyond pharmaceutical applications into materials science. The thiolane ring, with its sulfur-containing heteroatom, exhibits unique electronic properties that make it suitable for use in conductive polymers and organic electronic devices. These materials are integral to next-generation technologies such as flexible electronics and solar cells. By incorporating 3-(thiolan-3-yl)propanenitrile into these systems, scientists can modulate charge transport properties and optimize device performance.

In conclusion, 3-(thiolan-3-yl)propanenitrile (CAS No. 1509353-15-4) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations and biological interactions, positioning it as a cornerstone intermediate in synthetic chemistry and drug development. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.

1509353-15-4 (3-(thiolan-3-yl)propanenitrile) Related Products

- 1476029-55-6(tert-Butyl n-(1-amino-3,3-dimethylbutan-2-yl)carbamate)

- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)

- 2169907-32-6(1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)

- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)

- 2149590-27-0(3,3,3-Trifluoropropoxytriethylsilane)

- 26638-43-7(methyl 2-chlorosulfonylbenzoate)

- 2877681-90-6(N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)

- 2649073-80-1(5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole)

- 1806532-05-7(3-Iodo-4-nitro-2-(trifluoromethyl)pyridine)